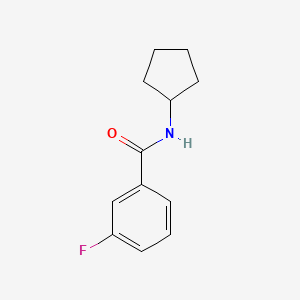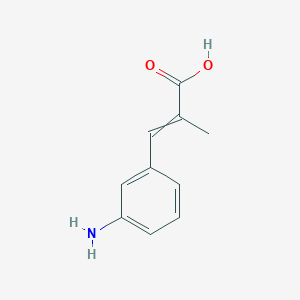
Ethyl 3-(4-acetylphenyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(4-acetylphenyl)propanoate is an organic compound with the molecular formula C₁₃H₁₆O₃. It is characterized by the presence of an ethyl ester group attached to a propanoate chain, which is further connected to a phenyl ring substituted with an acetyl group at the para position. This compound is of interest in various fields due to its unique chemical structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Esterification Reaction: : Ethyl 3-(4-acetylphenyl)propanoate can be synthesized through the esterification of 3-(4-acetylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
3-(4-acetylphenyl)propanoic acid+ethanolH2SO4Ethyl 3-(4-acetylphenyl)propanoate+H2O
-
Friedel-Crafts Acylation: : Another method involves the Friedel-Crafts acylation of ethyl benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, followed by esterification with ethanol.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
化学反应分析
Types of Reactions
-
Oxidation: : Ethyl 3-(4-acetylphenyl)propanoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form carboxylic acids or ketones.
-
Reduction: : Reduction of the acetyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), leading to the formation of alcohols.
-
Substitution: : The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents like nitric acid, sulfuric acid, or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Nitro, sulfonyl, or halogenated derivatives
科学研究应用
Ethyl 3-(4-acetylphenyl)propanoate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of analgesic and anti-inflammatory agents.
Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.
作用机制
The mechanism by which ethyl 3-(4-acetylphenyl)propanoate exerts its effects depends on its chemical interactions with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The acetyl group can undergo metabolic transformations, influencing the compound’s activity and bioavailability.
相似化合物的比较
Ethyl 3-(4-acetylphenyl)propanoate can be compared with other similar compounds, such as:
Ethyl 3-(4-methoxyphenyl)propanoate: Differing by a methoxy group instead of an acetyl group, this compound may exhibit different reactivity and biological activity.
Ethyl 3-(4-bromoanilino)propanoate:
Ethyl 3-(4-chloroanilino)propanoate: Similar to the bromo derivative, but with a chlorine atom, influencing its reactivity and use in synthesis.
属性
CAS 编号 |
6337-70-8 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC 名称 |
ethyl 3-(4-acetylphenyl)propanoate |
InChI |
InChI=1S/C13H16O3/c1-3-16-13(15)9-6-11-4-7-12(8-5-11)10(2)14/h4-5,7-8H,3,6,9H2,1-2H3 |
InChI 键 |
ZDPAUMPYEXMEMA-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-Chloro-2-(3-methoxybenzoyl)phenyl]acetamide](/img/structure/B12011334.png)

![3-(4-chlorophenyl)-2-[(2,5-dimethylbenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B12011353.png)

![2-Chloro-2-[2-(4-chlorophenyl)hydrazono]-N-phenylacetamide](/img/structure/B12011359.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12011376.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011399.png)
![3-{(Z)-[3-(4-Fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12011402.png)



